1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone

Description

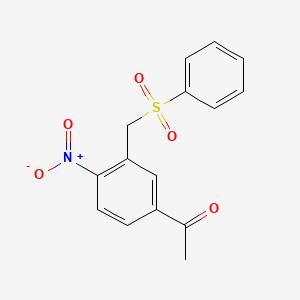

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone is a nitro-substituted aromatic ketone featuring a phenylsulfonylmethyl group at the meta position relative to the acetyl moiety. Its structure comprises:

- A 4-nitrophenyl backbone.

- A phenylsulfonylmethyl (-SO₂-C₆H₅-CH₂-) substituent at position 2.

- An ethanone (acetyl) group at position 1.

The nitro group enhances electrophilicity, while the sulfonyl group contributes to polarity and hydrogen-bonding interactions .

Properties

IUPAC Name |

1-[3-(benzenesulfonylmethyl)-4-nitrophenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-11(17)12-7-8-15(16(18)19)13(9-12)10-22(20,21)14-5-3-2-4-6-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNUWITUBGMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone typically involves the nitration of a suitable precursor followed by sulfonylation and subsequent acetylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced nitro derivatives.

Substitution: Formation of substituted phenylsulfonyl derivatives.

Scientific Research Applications

Scientific Research Applications

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone has several notable applications:

1. Chemistry:

- Precursor in Organic Synthesis: The compound is used as a building block for synthesizing more complex organic molecules. Its reactivity allows for various modifications that can lead to new compounds with desired properties.

2. Biology:

- Antimicrobial Activity: Studies have indicated potential antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents.

- Anticancer Properties: Preliminary investigations suggest that this compound may exhibit anticancer activity through mechanisms involving cellular apoptosis and inhibition of tumor growth .

3. Medicine:

- Drug Development: The compound's unique structure allows it to interact with biological targets, making it a subject of interest for drug development aimed at treating various diseases, including cancer and bacterial infections.

4. Industry:

- Specialty Chemicals Production: It is utilized in the production of specialty chemicals due to its reactivity and ability to form derivatives that are valuable in various industrial applications .

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity Study: A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research: Research published in a peer-reviewed journal indicated that this compound could induce apoptosis in cancer cell lines through reactive oxygen species generation, pointing towards its utility in cancer therapeutics.

- Synthetic Applications: A case study highlighted its use as a precursor in synthesizing novel compounds with enhanced pharmacological profiles, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Sulfonyl positioning : In , the sulfonyl group is adjacent to the ketone, while in the target compound, it is separated by a methylene bridge, altering steric and electronic effects.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s nitro group likely reduces solubility in nonpolar solvents compared to methyl-substituted analogs.

- Crystallographic data () reveal intermolecular hydrogen bonding (C–H···O), which may influence packing and stability .

Biological Activity

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone, also known by its CAS number 339276-51-6, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

The molecular formula of this compound is C14H12N2O4S, with a molecular weight of 288.32 g/mol. The compound features a nitro group and a phenylsulfonyl moiety, which contribute to its biological interactions.

Structure

The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of nitroaromatic compounds, including this compound. Research indicates that compounds with nitro groups can undergo bioreduction in hypoxic tumor environments, leading to the release of cytotoxic agents selectively targeting cancer cells.

Case Study: A study on similar nitro compounds demonstrated significant cytotoxicity against prostate cancer cells (PC3) with IC50 values in the nanomolar range, suggesting that this compound may exhibit comparable efficacy .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Research indicates that sulfonamide derivatives often exhibit antibacterial activity. The presence of the phenylsulfonyl group in this compound may enhance its interaction with bacterial enzymes.

Data Table: Antimicrobial Activity Comparison

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Moderate | TBD | |

| Sulfonamide Derivative A | High | 10 | |

| Sulfonamide Derivative B | Low | 100 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Bioreductive Activation : The nitro group can be reduced under hypoxic conditions, releasing reactive species that damage cellular components.

- Enzyme Inhibition : The phenylsulfonyl moiety may inhibit specific enzymes involved in cell proliferation or survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.